N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-3,3-diphenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-3,3-diphenylpropanamide is a complex organic compound with a unique structure that combines pyrimidine, pyrazole, and propanamide moieties
Wirkmechanismus
Target of Action
TCMDC-124933, also known as N-[2-(5-Ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-3,3-diphenylpropanamide, primarily targets the essential malarial kinase PfCLK3 . PfCLK3 plays a critical role in the regulation of malarial parasite RNA splicing and is essential for the survival of blood stage Plasmodium falciparum .
Mode of Action
The compound interacts with PfCLK3 through a covalent bond. The co-crystal structure of PfCLK3 with TCMDC-124933 has been solved, which facilitated the rational design of covalent inhibitors of this validated drug target . The interaction of TCMDC-124933 with PfCLK3 results in the inhibition of the kinase, thereby disrupting the parasite’s RNA splicing .
Biochemical Pathways
The inhibition of PfCLK3 affects the RNA splicing pathway in the malarial parasite. This disruption in the RNA splicing pathway leads to downstream effects that are detrimental to the survival of the parasite . The exact biochemical pathways affected by this disruption are still under investigation.
Pharmacokinetics
These properties play a crucial role in the bioavailability and efficacy of the compound
Result of Action
The primary result of TCMDC-124933’s action is the inhibition of PfCLK3, leading to disruption in the RNA splicing pathway of the malarial parasite. This disruption is detrimental to the survival of the parasite, making TCMDC-124933 a potential antimalarial agent .
Biochemische Analyse
Biochemical Properties
TCMDC-124933 has been shown to interact with the protein kinase PfCLK3 . The compound is believed to bind to the kinase hinge region peptide backbone via two hydrogen bonds . This interaction is thought to inhibit the activity of PfCLK3, thereby disrupting the process of RNA splicing within the malarial parasite .
Cellular Effects
The cellular effects of TCMDC-124933 are primarily related to its inhibitory action on PfCLK3 . By inhibiting this enzyme, TCMDC-124933 disrupts the process of RNA splicing within the malarial parasite. This disruption can lead to a halt in the parasite’s life cycle, thereby preventing the development of the disease .
Molecular Mechanism
The molecular mechanism of TCMDC-124933 involves its interaction with PfCLK3 . The compound binds to the kinase hinge region peptide backbone via two hydrogen bonds . This binding inhibits the activity of PfCLK3, disrupting the process of RNA splicing within the malarial parasite .
Vorbereitungsmethoden
The synthesis of N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-3,3-diphenylpropanamide involves multiple steps. The starting materials typically include ethyl acetoacetate, biguanide, and other reagents. The synthetic route involves cyclocondensation reactions, which are carried out under specific conditions to ensure the formation of the desired product . Industrial production methods may involve optimization of these reactions to increase yield and purity.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the pyrimidine and pyrazole rings.
Common reagents used in these reactions include hydrazine hydrate, aniline, and various amines. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-3,3-diphenylpropanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials with specific properties.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other pyrimidine and pyrazole derivatives, such as:
- N-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine
- 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamides
- 5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD5305)
N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-3,3-diphenylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Biologische Aktivität
N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-3,3-diphenylpropanamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological properties, and related research findings.
Chemical Structure and Properties
The molecular formula of the compound is C18H18N5O2, with a molecular weight of 463.28 g/mol. The structure includes multiple bioactive moieties that contribute to its biological effects.
Property | Value |
---|---|
Molecular Weight | 463.28 g/mol |
Molecular Formula | C18H18N5O2 |
LogP | 2.3487 |
Hydrogen Bond Acceptors | 6 |
Hydrogen Bond Donors | 2 |
Polar Surface Area | 71.489 Ų |
Research indicates that compounds similar to this compound exhibit significant biological activities through various mechanisms:
- Inhibition of Adenylyl Cyclase : A study highlighted the compound's potential as a selective inhibitor of adenylyl cyclase type 1 (AC1), which is implicated in chronic pain signaling. The compound demonstrated low micromolar potency against AC1 while maintaining selectivity over AC8 .
- Antimicrobial Activity : Preliminary studies suggest that related compounds exhibit antibacterial and antifungal properties due to the presence of functional groups such as the nitrofuran moiety.
- Anti-inflammatory Effects : The structural components may also contribute to anti-inflammatory activities, which have been observed in similar pyrimidine derivatives .
Case Study 1: Inhibition of AC1
A study focused on the optimization of pyrimidinone analogues for selective inhibition of AC1 found that certain derivatives exhibited an IC50 value as low as 1.4 µM against AC1-mediated cAMP production. This suggests that this compound may possess similar or enhanced inhibitory effects compared to previously studied compounds .
Case Study 2: Antimicrobial Screening
In vitro testing of related pyrimidine derivatives against standard strains such as Staphylococcus aureus and Escherichia coli demonstrated significant antimicrobial activity. Although specific data for the diphenylpropanamide derivative is limited, its structural similarities suggest it may exhibit comparable efficacy .
Summary of Biological Activities
The biological activities associated with this compound can be summarized as follows:
Activity Type | Observations |
---|---|
AC1 Inhibition | Low micromolar potency against AC1 |
Antimicrobial | Potential antibacterial and antifungal effects |
Anti-inflammatory | Suggested by structural analog studies |
Eigenschaften
IUPAC Name |
N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-3,3-diphenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O2/c1-4-21-18(3)27-26(29-25(21)33)31-23(15-17(2)30-31)28-24(32)16-22(19-11-7-5-8-12-19)20-13-9-6-10-14-20/h5-15,22H,4,16H2,1-3H3,(H,28,32)(H,27,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWWDBGRQHVADQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)N2C(=CC(=N2)C)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.